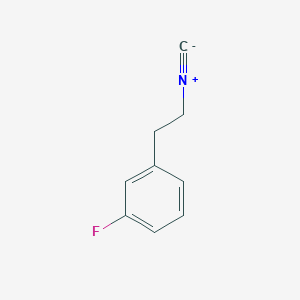

3-Fluorophenethylisocyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Asymmetric Synthesis of Fluorinated Compounds

The asymmetric synthesis of enantiomerically pure 3'-fluorothalidomide demonstrates the potential of using cinchona alkaloids for enantiodivergent fluorination. The key reaction involves N-fluorobenzenesulfonimide (NFSI) and showcases how a single chiral molecule, dihydroquinine (DHQ), can be used to access mirror image forms of the target compound by varying the additives .

Synthesis of Fluorinated Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed. This method hinges on the C-F bond cleavage of anionically activated fluoroalkyl groups. The process yields a series of 2,6-disubstituted 4-amino pyridines under metal-free conditions, providing a valuable addition to the repertoire of pyridine synthesis .

Photoredox Catalysis in Fluoroindole Synthesis

The synthesis of 3-fluoroindoles from N-arylamines substituted with the CF2I group has been achieved through photoredox catalysis. This reaction is facilitated by a ruthenium photocatalyst and blue light irradiation, with the starting N-arylamines being prepared via nucleophilic iododifluoromethylation of iminium ions .

One-Pot Synthesis of 3-Fluoroflavones

A one-pot synthesis method for 3-fluoroflavones has been developed, which involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor. This is followed by cyclization and dehydration in the presence of concentrated H2SO4, yielding the desired 3-fluoroflavone analogues with a broad tolerance for various functional groups .

Radiosynthesis of Fluorinated Phosphonium Ions

The synthesis of 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions has been accomplished through multi-step reactions starting from no carrier added [18F]fluoride. The process involves synthesis, purification, and formulation, resulting in radiolabeled compounds with significant specific radioactivity .

Electronic Tuning in Polythiophenes

3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. Despite the successful synthesis and analysis of the electronic properties of the starting materials and resulting polymers, attempts to electropolymerize the new thiophenic monomer have not been successful .

Automated Synthesis of Fluorothymidine

A fully automated synthesis system for 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) has been developed, modifying a commercial FDG synthesizer. The method yields [18F]FLT with high reproducibility and stability, which is beneficial for applications requiring disposable cassette systems .

Near-Infrared Fluorophores

The synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes has been achieved, resulting in fluorophores that are emissive in both organic and aqueous solvents. These fluorophores exhibit high quantum yields in the near-infrared spectral region and can be visualized in cells using confocal microscopy .

Automated Synthesis of Fluorothymidine

An automated synthesis of 3'-deoxy-3'-[~(18)F] fluorothymidine (18F-FLT) has been performed using a two-step reaction procedure. The synthesis yields 18F-FLT with high radiochemical purity and yield within a short synthesis time, demonstrating the efficiency of the process .

Scientific Research Applications

Biomolecular Studies and Fluorophore Development :

- The development of a genetically encoded fluorescent amino acid using 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) demonstrates the use of fluorophores in studying protein structure and dynamics (Summerer et al., 2006).

- Research on ultra-stable organic fluorophores for single-molecule research highlights the importance of fluorophores in molecular imaging and the need for improved stability and performance (Zheng et al., 2014).

- Fluorescent amino acids, as versatile building blocks for chemical biology, have been essential in non-invasive studies of cells and organisms. Their use in peptides and proteins aids in understanding complex biological processes at the molecular level (Cheng et al., 2020).

Pharmacokinetic and Drug Development Studies :

- A study on the pharmacokinetics of 3-fluorophenmetrazine (3-FPM) provides insight into the metabolism and excretion patterns of this compound, which is crucial for interpreting clinical and forensic cases (Grumann et al., 2019).

Advancements in Imaging Techniques :

- The use of fluorography for sensitive isotope detection in polyacrylamide gel electrophoresis showcases the application of 3-Fluorophenethylisocyanide derivatives in enhancing the sensitivity and efficiency of biological imaging techniques (Bonner & Laskey, 1974), (Laskey & Mills, 1975).

Molecular Biology and Biochemistry Applications :

- The development of biocompatible polymeric nanoparticles for in vivo NIR and FRET imaging represents another application, where the optical properties of fluorophores are harnessed for biological imaging and diagnostics (Wagh et al., 2012).

Fluorophore Stability in Single-Molecule Experiments :

- Research on an oxygen scavenging system for the improvement of dye stability in single-molecule fluorescence experiments highlights the relevance of 3-Fluorophenethylisocyanide derivatives in enhancing the performance of fluorophores in complex biological systems (Aitken et al., 2008).

Safety and Hazards

In high concentrations, 3-Fluorophenethylisocyanide may be irritating to the eyes, skin, and respiratory system . It is also toxic and should be kept away from children and sources of fire . During use and storage, care should be taken to avoid contact with oxidants and strong acids to prevent dangerous reactions or accidents . If necessary, the operation should be carried out in a well-ventilated place .

properties

IUPAC Name |

1-fluoro-3-(2-isocyanoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVUJNHSKYURR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374631 |

Source

|

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(2-isocyanoethyl)benzene | |

CAS RN |

730964-63-3 |

Source

|

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.